molecular formula C10H10O2 B1666692 Benzoylacetone CAS No. 93-91-4

Benzoylacetone

Cat. No. B1666692
CAS RN: 93-91-4
M. Wt: 162.18 g/mol
InChI Key: CVBUKMMMRLOKQR-UHFFFAOYSA-N
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Patent
US06455578B1

Procedure details

2-hydroxyacetophenone (20 g) is dissolved in ethyl acetate (200 ml). Sodium powder (16 g) is gradually added in 15-20 minutes, so to maintain a reasonable reflux. The mixture is refluxed for 1 hour, then it is allowed to cool. Grinded ice (200 g) is then added until precipitation of sodium acetylacetophenone, which is then isolated by filtration under vacuum. The solid product is then crystallised with acetic acid 40% (200 ml), obtaining acetyl acetophenone (19.6 g) as pulverulent crystals (m.p.=95° C.; yield=75%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Name
sodium acetylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCC(C1C=CC=CC=1)=O.[Na].[C:12]([CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17])(=[O:14])[CH3:13].[Na]>C(OCC)(=O)C>[C:12]([CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17])(=[O:14])[CH3:13] |f:2.3,^1:10,23|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[Na]
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
sodium acetylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(=O)C1=CC=CC=C1.[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so to maintain a reasonable reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
is then isolated by filtration under vacuum
CUSTOM
Type
CUSTOM
Details
The solid product is then crystallised with acetic acid 40% (200 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.